molecular formula C10H8FNO2S B13624959 4-Aminonaphthalene-1-sulfonyl fluoride

4-Aminonaphthalene-1-sulfonyl fluoride

Cat. No.: B13624959
M. Wt: 225.24 g/mol
InChI Key: BOESTXFZZXYYGE-UHFFFAOYSA-N
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Description

This compound is characterized by the presence of an amino group attached to the naphthalene ring and a sulfonyl fluoride group, making it a versatile molecule in synthetic chemistry and biological studies.

Preparation Methods

The synthesis of 4-aminonaphthalene-1-sulfonyl fluoride can be achieved through several methods. One common approach involves the conversion of sulfonic acids or their salts to sulfonyl fluorides using thionyl fluoride, yielding high efficiency and purity . Another method includes the use of fluorosulfonyl radicals, which provides a concise and efficient route for producing sulfonyl fluorides . These methods are favored for their mild reaction conditions and the use of readily available reagents.

Chemical Reactions Analysis

4-Aminonaphthalene-1-sulfonyl fluoride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl fluoride group can be substituted by nucleophiles such as amines, phenoxides, and enolates, leading to the formation of sulfonamides, aryl nonaflates, and alkenyl nonaflates.

    Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly documented.

    Coupling Reactions: It can be used in palladium-catalyzed cross-coupling reactions, such as the Suzuki–Miyaura coupling, which is known for its mild and functional group-tolerant conditions.

Scientific Research Applications

4-Aminonaphthalene-1-sulfonyl fluoride has found widespread applications in various scientific fields:

    Organic Synthesis: It serves as a valuable intermediate in the synthesis of complex organic molecules.

    Chemical Biology: The compound is used as a covalent probe for targeting specific amino acids in proteins, enabling the study of enzyme mechanisms and protein interactions.

    Drug Discovery: Its unique reactivity makes it a potential candidate for developing new pharmaceuticals and protease inhibitors.

    Materials Science: The compound is utilized in the development of functional materials, including polymers and surface modifications.

Mechanism of Action

The mechanism of action of 4-aminonaphthalene-1-sulfonyl fluoride involves its interaction with specific molecular targets, primarily through covalent bonding with active-site amino acid residues in proteins. This interaction can lead to the inactivation of enzymes or the modulation of protein function, making it a powerful tool in biochemical research .

Comparison with Similar Compounds

4-Aminonaphthalene-1-sulfonyl fluoride can be compared with other aminonaphthalenesulfonic acids, such as:

  • 1-Aminonaphthalene-4-sulfonic acid
  • 1-Aminonaphthalene-5-sulfonic acid
  • 1-Aminonaphthalene-6-sulfonic acid
  • 1-Aminonaphthalene-7-sulfonic acid
  • 1-Aminonaphthalene-8-sulfonic acid

These compounds share similar structural features but differ in their specific functional groups and reactivity. The presence of the sulfonyl fluoride group in this compound imparts unique reactivity, making it distinct from its analogs.

Properties

Molecular Formula

C10H8FNO2S

Molecular Weight

225.24 g/mol

IUPAC Name

4-aminonaphthalene-1-sulfonyl fluoride

InChI

InChI=1S/C10H8FNO2S/c11-15(13,14)10-6-5-9(12)7-3-1-2-4-8(7)10/h1-6H,12H2

InChI Key

BOESTXFZZXYYGE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C(=CC=C2S(=O)(=O)F)N

Origin of Product

United States

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